2-Isobutylazetidine hydrochloride
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating class of compounds that occupy a unique space in chemical synthesis. chemrxiv.orgrsc.orgrsc.org Their significance stems from a combination of inherent ring strain, which is approximately 25.4 kcal/mol, and their remarkable stability compared to their three-membered counterparts, aziridines. chemrxiv.org This intermediate reactivity allows for facile handling while enabling unique chemical transformations that are not readily accessible with less strained systems like pyrrolidines. chemrxiv.org
The rigid, three-dimensional structure of the azetidine ring is a highly sought-after feature in drug discovery, offering a scaffold that can improve pharmacokinetic properties and metabolic stability of bioactive molecules. chemrxiv.orgacs.org Consequently, the azetidine motif is found in several approved drugs and numerous compounds currently in clinical trials. chemrxiv.org The substitution pattern on the azetidine ring plays a crucial role in determining its biological activity and chemical reactivity. While 3-substituted azetidines are more common, the synthesis of 2-substituted isomers, such as 2-isobutylazetidine, presents a more challenging yet rewarding endeavor for synthetic chemists. chemrxiv.org
Rationale for Research on 2-Isobutylazetidine Hydrochloride as a Chemical Entity
While specific research literature dedicated exclusively to this compound is not extensively available, the rationale for its investigation can be inferred from the broader interest in 2-alkylazetidine derivatives in medicinal chemistry. chemrxiv.orgnih.gov The isobutyl group, a non-polar alkyl substituent, can significantly influence the lipophilicity and steric profile of a molecule, which are critical parameters for its interaction with biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for handling and for potential biological screening.
The interest in compounds like this compound lies in their potential as building blocks for the synthesis of more complex molecules with therapeutic potential. chemrxiv.orgthieme-connect.com The 2-position of the azetidine ring offers a strategic point for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs. The development of synthetic routes to access such specific 2-alkylazetidines is driven by the need for novel, structurally diverse small molecules to explore new chemical spaces and address challenging biological targets.
Historical Development of Azetidine Chemistry Relevant to this compound
The synthesis of azetidines has historically been a challenging task due to the inherent ring strain. organic-chemistry.org Early methods often suffered from low yields and limited substrate scope. The classical approaches to forming the azetidine ring include intramolecular cyclization and cycloaddition reactions. organic-chemistry.org
Significant advancements in synthetic methodology have paved the way for more efficient and versatile routes to substituted azetidines. These include:
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to azetidines. rsc.orgspringernature.comresearchgate.net Recent developments have seen the use of visible light and photocatalysts to promote these reactions under milder conditions. springernature.comresearchgate.net
Ring Expansion and Contraction Reactions: Methods involving the expansion of aziridines or the contraction of larger rings like pyrrolidines have also been developed. organic-chemistry.org
Functionalization of Pre-existing Azetidine Rings: The direct C-H functionalization of the azetidine ring and the modification of existing functional groups are becoming increasingly important strategies. researchgate.net
Photochemical Decarboxylation: A recent and highly relevant development for the synthesis of 2-alkylazetidines is the photochemical decarboxylation of azetidine-2-carboxylic acids. A 2025 study by Datsenko and colleagues demonstrated a scalable method for the synthesis of various alkyl azetidines using this approach, highlighting its potential for producing compounds like 2-isobutylazetidine. chemrxiv.orgnih.govthieme-connect.comacs.org This method involves the reaction of an N-protected azetidine-2-carboxylic acid with an alkene under photochemical conditions.
These evolving synthetic strategies provide the necessary tools for chemists to access a wide array of substituted azetidines, including the specifically targeted this compound, thereby fueling further research into their properties and applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylpropyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5-7-3-4-8-7;/h6-8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHTEVKCPZYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Isobutylazetidine Hydrochloride
Direct Synthesis Approaches to the 2-Isobutylazetidine Ring System
The construction of the strained azetidine (B1206935) ring requires specialized synthetic strategies. Several key methodologies have been developed to afford direct access to this valuable heterocyclic system.
Cycloaddition Reactions in Azetidine Ring Formation
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of four-membered rings. researchgate.netrsc.org These reactions involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.
Intermolecular [2+2] photocycloaddition, particularly the aza Paternò-Büchi reaction, is a prominent method for constructing azetidine rings. researchgate.netrsc.org This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring. researchgate.netrsc.org
Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome some of the challenges associated with this reaction. springernature.comnih.gov For instance, the use of an iridium photocatalyst allows for the efficient [2+2] cycloaddition of oximes with a variety of alkenes under mild conditions. nih.gov This approach is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines. nih.govchemrxiv.org The resulting cycloadducts can then be converted to the free azetidines through subsequent chemical transformations, such as hydrogenolysis to cleave the N-O bond. springernature.com
Another strategy involves the use of copper(I) catalysts to facilitate the photocycloaddition of non-conjugated imines and alkenes. escholarship.org This method relies on the formation of a copper(I)-alkene complex, which upon metal-to-ligand charge transfer (MLCT), activates the alkene for cycloaddition with the imine. escholarship.org
| Strategy | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| Visible-Light-Mediated Triplet Energy Transfer | Mild conditions, broad alkene scope, operational simplicity. | Iridium photocatalyst, visible light. | nih.gov |
| Copper-Catalyzed Photocycloaddition | Utilizes non-conjugated imines and alkenes, proceeds via MLCT. | Copper(I) catalyst. | escholarship.org |
Azetidines can also be synthesized through intramolecular [2+2] cycloaddition reactions. rsc.org In this approach, the imine and alkene functionalities are present within the same molecule. This strategy can offer high levels of stereoselectivity. rsc.org For example, the intramolecular 1,3-dipolar cycloaddition of unsaturated nitrones derived from carbohydrates has been used to produce chiral azetidine derivatives. nih.govresearchgate.net The stereochemical outcome of these reactions can often be controlled by the appropriate choice of starting materials and reaction conditions, including the use of Lewis acid catalysts. researchgate.net
Ring Contraction Methodologies
Ring contraction of larger heterocyclic systems provides another route to azetidines. rsc.org A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism in the presence of a base like potassium carbonate. organic-chemistry.orgacs.org The process is believed to involve nucleophilic attack on the carbonyl group, followed by intramolecular cyclization with the displacement of the bromide, resulting in the smaller azetidine ring. rsc.org
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| α-Bromo N-sulfonylpyrrolidinone | Potassium carbonate, Nucleophile (e.g., alcohol, phenol, aniline) | α-Carbonylated N-sulfonylazetidine | Nucleophilic addition followed by intramolecular cyclization | organic-chemistry.orgacs.org |
Strain-Release Homologation Approaches
The high ring strain of certain bicyclic systems can be harnessed to drive the synthesis of azetidines. nih.govacs.org A powerful example is the strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane. nih.govacs.org In this method, the generation of azabicyclo[1.1.0]butyl lithium and its subsequent reaction with a boronic ester forms a boronate complex. nih.govacs.org Protonation of this intermediate triggers a 1,2-migration and cleavage of the central C-N bond, relieving the ring strain and forming a functionalized azetidine. nih.govacs.org This modular approach is applicable to a wide range of boronic esters and proceeds with high stereospecificity. nih.gov A multicomponent variation of this strategy has also been developed, allowing for the rapid and modular synthesis of substituted azetidines. bris.ac.uknih.gov
Reductive Transformations for Azetidine Synthesis
Reductive methods are also employed in the synthesis of the azetidine core. A common approach is the reduction of β-lactams (azetidin-2-ones). magtech.com.cnrsc.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are often used for this chemoselective reduction. rsc.org However, care must be taken as the presence of Lewis acids can sometimes lead to the undesired ring opening of the strained azetidine product. rsc.org
Another reductive strategy involves the cyclization of β-haloalkylimines. magtech.com.cn Furthermore, the metal-catalyzed hydrogenation of 2-azetines is a straightforward method to obtain the corresponding saturated azetidine ring. nih.gov
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the amide functional group within an azetidin-2-one, commonly known as a β-lactam, is a direct and fundamental approach for the synthesis of the corresponding azetidine. magtech.com.cn This transformation is a key step that converts a readily accessible cyclic amide into the more strained saturated aza-heterocycle. The success of this method hinges on the choice of reducing agent, which must be potent enough to reduce the relatively stable amide bond without cleaving the strained four-membered ring.
Early methods often employed powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, more specific and chemoselective reagents have been developed to improve yields and substrate tolerance. A notable advancement is the use of hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) or a combination of LiAlH₄ and aluminum chloride (AlCl₃), which form various aluminum hydride species in situ. These hydroalanes have been shown to be particularly effective for the reduction of β-lactams to azetidines, offering a reliable route to the saturated ring system. acs.org The general transformation, applicable to a 2-isobutyl substituted β-lactam, proceeds by converting the carbonyl group to a methylene (B1212753) group, yielding the azetidine core.
Electroreductive Intramolecular Cross-Coupling
Electrosynthesis offers a powerful and often more sustainable alternative to chemical reductants for forging chemical bonds. Electroreductive intramolecular coupling has been successfully applied to the stereoselective synthesis of substituted azetidines. This method typically involves the reduction of a suitable acyclic precursor at a cathode to generate a radical anion, which then undergoes an intramolecular cyclization to form the four-membered ring.
Research has demonstrated the stereospecific cyclization of chiral α-imino esters derived from α-amino acids like (S)-leucine, which possesses the same isobutyl side chain required for 2-isobutylazetidine. figshare.com In this process, the electroreduction of the imino ester in the presence of a platinum cathode and a suitable electrolyte affords mixed ketals of cis-2,4-disubstituted azetidine-3-ones with excellent control over both diastereomeric and enantiomeric purity. figshare.com The high degree of stereocontrol is a significant advantage of this electrochemical approach.
Below is a table summarizing the results from the electroreductive cyclization of various chiral α-imino esters. figshare.com
| Starting Amino Acid | Yield (%) | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) |
| (S)-Valine | 86 | >99 | 99 |
| (S)-Leucine | 92 | >99 | 98 |
| (S)-Phenylalanine | 90 | >99 | 85 |
| (S)-tert-Leucine | 85 | >99 | 99 |
Palladium-Catalyzed Cyclizations and Aminations
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of C-N bonds through various mechanisms, including intramolecular C-H amination. nih.govnih.gov These methods are highly effective for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.org A prominent strategy involves the intramolecular amination of unactivated C(sp³)–H bonds at the γ-position relative to a directing group-protected amine. nih.govorganic-chemistry.org
This transformation is typically facilitated by a Pd(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant like PhI(OAc)₂ or a benziodoxole derivative. organic-chemistry.orgrsc.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The picolinamide (B142947) (PA) group is often used as a directing group to facilitate the C-H activation step, leading to a palladacycle intermediate which, upon oxidation to Pd(IV) and subsequent reductive elimination, forms the azetidine ring with high regio- and diastereoselectivity. organic-chemistry.org
The table below illustrates the scope of this methodology for synthesizing various substituted azetidines. organic-chemistry.org
| Substrate R Group | Product | Yield (%) |
| Phenyl | 2-Benzyl-2-methylazetidine | 81 |
| 4-Fluorophenyl | 2-(4-Fluorobenzyl)-2-methylazetidine | 75 |
| Cyclohexyl | 2-(Cyclohexylmethyl)-2-methylazetidine | 68 |
| n-Propyl | 2-Methyl-2-n-butylazetidine | 65 |
Copper-Catalyzed Routes
Copper catalysis has emerged as a cost-effective and versatile alternative to palladium for constructing azetidine rings. Various copper-catalyzed methodologies have been developed, including radical-based cyclizations and multicomponent reactions. the-innovation.orgnih.govorganic-chemistry.org
One innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govresearchgate.net In this reaction, a photogenerated α-aminoalkyl radical adds to an alkyne, creating a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine scaffold. nih.gov This method is notable for its ability to construct densely functionalized azetidines, including those with vicinal tertiary-quaternary centers. nih.govresearchgate.net
Another powerful strategy is the copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov Under visible light irradiation, a heteroleptic copper complex catalyzes the cyclization of ynamides with complete regioselectivity, providing a direct route to functionalized azetidines. nih.gov
The table below presents data from a copper-catalyzed multicomponent reaction used to synthesize highly functionalized azetidine derivatives, demonstrating the efficiency of this approach. organic-chemistry.org
| Alkyne Substituent | Sulfonyl Azide Substituent | Carbodiimide Substituent | Yield (%) |
| Phenyl | Tosyl | Diisopropyl | 94 |
| 4-Methylphenyl | Tosyl | Diisopropyl | 92 |
| n-Butyl | Tosyl | Dicyclohexyl | 85 |
| Phenyl | 4-Nitrophenylsulfonyl | Diisopropyl | 89 |
Microwave-Assisted Cyclocondensation Reactions
Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. One-pot cyclocondensation reactions under microwave irradiation provide a rapid and efficient entry to the azetidine core. organic-chemistry.org
A common approach involves the reaction of primary amines with 1,3-dihalopropanes or their equivalents in an aqueous alkaline medium. organic-chemistry.org For the synthesis of 2-isobutylazetidine, isobutylamine (B53898) would be reacted with a suitable 1,3-dihalopropane derivative. The use of microwave irradiation significantly reduces the reaction time from hours to minutes, making it a highly practical and scalable method. organic-chemistry.org This green chemistry approach often utilizes water as a solvent, further enhancing its environmental credentials.
Aza-Michael Addition Strategies
The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a cornerstone reaction for C-N bond formation. georgiasouthern.edu This reaction can be cleverly integrated into tandem or cascade sequences to construct heterocyclic rings. Intramolecular aza-Michael additions are particularly powerful for the synthesis of azetidines. clockss.orgrsc.org
In a typical strategy, a substrate is designed to contain both a nucleophilic amine and a Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) separated by a suitable tether. clockss.org Upon treatment with a base, the amine undergoes an intramolecular conjugate addition, leading to the formation of the four-membered azetidine ring. This approach allows for the synthesis of azetidines with various substitution patterns, controlled by the structure of the acyclic precursor. clockss.org Organocatalysis, using chiral amines or phosphoric acids, has also been employed to render these cyclizations enantioselective. rsc.org
Enantioselective Synthesis of Chiral 2-Isobutylazetidine Hydrochloride
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance. For 2-isobutylazetidine, which contains a stereocenter at the C2 position, several advanced enantioselective strategies are applicable.
Chiral Auxiliary-Based Synthesis: A robust and general method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. acs.org In this approach, a 1,3-bis-electrophile like 3-chloropropanal (B96773) is condensed with either (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinimine. Nucleophilic addition of an isobutyl organometallic reagent (e.g., isobutylmagnesium bromide) to this imine proceeds with high diastereoselectivity, directed by the chiral auxiliary. The subsequent intramolecular cyclization via displacement of the chloride, followed by acidic removal of the sulfinamide group, yields the desired enantiomerically enriched 2-isobutylazetidine, which can be isolated as its hydrochloride salt. acs.org
Catalytic Asymmetric Synthesis: Transition metal catalysis offers a more atom-economical route. A highly effective method is the copper-catalyzed enantioselective boryl allylation of 2-substituted azetines. acs.org While this method formally creates a 2,3-disubstituted pattern, variations of copper- and nickel-catalyzed cross-coupling reactions can be designed to install the C2-substituent enantioselectively. For example, a nickel-catalyzed cross-coupling of an organozinc reagent with a chiral aziridine (B145994) precursor, followed by a ring-expansion/cyclization cascade, has been developed for the synthesis of enantiomerically pure 2-alkyl azetidines. nih.gov
Chiral Pool Synthesis: The "chiral pool" provides another avenue, utilizing naturally occurring chiral molecules as starting materials. youtube.comslideshare.net An amino acid such as L-leucine, which already contains the isobutyl group and the required stereochemistry, can be elaborated through a sequence of reductions and cyclization steps to form the target chiral azetidine.
The table below summarizes results for a general and scalable synthesis of C2-substituted azetidines using a chiral tert-butanesulfinamide auxiliary, highlighting the high diastereoselectivity achievable for various substituents. acs.org
| R-Group (at C2) | Reagent | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | PhMgBr | 91 | >20:1 |
| 2-Naphthyl | 2-NaphthylMgBr | 74 | >20:1 |
| Vinyl | VinylMgBr | 76 | >20:1 |
| Isobutyl | i-BuMgBr | 83 | >20:1 |
| Cyclohexyl | c-HexMgBr | 89 | >20:1 |
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral compounds, including substituted azetidines. wikipedia.orgrsc.orgcapes.gov.br
One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgnih.gov These auxiliaries, derived from amino acids or amino alcohols, can be acylated and subsequently alkylated with high diastereoselectivity. wikipedia.orgnih.govwilliams.edu For the synthesis of a 2-isobutylazetidine precursor, an Evans auxiliary could be acylated with a suitable three-carbon electrophile, followed by the introduction of an isobutyl group at the α-position. The stereochemical outcome of the alkylation is controlled by the steric bulk of the auxiliary, which directs the incoming electrophile to one face of the enolate. wikipedia.orgyoutube.com Subsequent cyclization and removal of the auxiliary would yield the desired 2-isobutylazetidine. researchgate.net
Another notable chiral auxiliary is the tert-butanesulfinamide, developed by Ellman. This approach involves the condensation of the chiral tert-butanesulfinamide with an aldehyde to form a sulfinimine. Nucleophilic addition to the C=N bond of the sulfinimine proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. acs.orgnih.gov For the synthesis of 2-isobutylazetidine, a 1,3-bis-electrophilic compound like 3-chloropropanal can be condensed with tert-butanesulfinamide. acs.orgnih.gov The subsequent addition of an isobutyl organometallic reagent and intramolecular cyclization would furnish the N-sulfinyl-2-isobutylazetidine with high diastereomeric excess. acs.orgnih.gov The sulfinamide auxiliary can then be cleaved under acidic conditions to provide the enantioenriched this compound. acs.orgnih.gov
Other chiral auxiliaries, such as those derived from camphor, pseudoephedrine, and (S)-1-phenylethylamine, have also been employed in asymmetric synthesis and could theoretically be adapted for the construction of 2-isobutylazetidine. wikipedia.orgrsc.orgcapes.gov.br For instance, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br
Table 1: Chiral Auxiliaries in Azetidine Synthesis This table is based on general principles of chiral auxiliary-based synthesis and may not represent specific documented syntheses of 2-isobutylazetidine.
| Chiral Auxiliary | Key Features | Potential Application for 2-Isobutylazetidine |
|---|---|---|
| Evans Oxazolidinone | Derived from amino alcohols, high diastereoselectivity in alkylations. wikipedia.orgnih.govnih.gov | Acylation followed by stereoselective alkylation with an isobutyl electrophile. |
| Ellman's tert-Butanesulfinamide | Forms chiral sulfinimines, excellent stereocontrol in nucleophilic additions. acs.orgnih.gov | Condensation with a 1,3-dielectrophile, followed by isobutyl addition and cyclization. acs.orgnih.gov |
| (S)-1-Phenylethylamine | Can act as both chiral director and nitrogen source. rsc.orgcapes.gov.brrsc.org | Potential for diastereoselective alkylation of N-((S)-1-phenylethyl)azetidine-2-carbonitrile derivatives. rsc.org |
| Camphorsultam | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org | Use in Michael additions or alkylations of derivatives to set the C2 stereocenter. wikipedia.org |
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. greyhoundchrom.com This field is broadly divided into organocatalysis and transition metal catalysis, both of which have been applied to the synthesis of chiral azetidines. researchgate.netbirmingham.ac.uk
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. greyhoundchrom.com Proline and its derivatives are prominent organocatalysts, often employed in reactions such as aldol (B89426) and Mannich reactions. greyhoundchrom.comresearchgate.netnih.govnih.gov While direct application to 2-isobutylazetidine synthesis is not extensively documented, proline-catalyzed reactions could be envisioned to construct key intermediates. For example, an asymmetric Mannich reaction could be used to set the stereocenter of a γ-amino aldehyde, which could then be cyclized to form the azetidine ring. Azetidine-2-carboxylic acid itself, a proline analogue, has been used as an organocatalyst. researchgate.netnih.govnih.gov
Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, including those required for azetidine ring construction. rsc.org Catalysts based on palladium, rhodium, and copper have been particularly effective in asymmetric cyclization reactions. rsc.orgnih.govnih.govacs.orgnih.gov
Palladium-catalyzed intramolecular C-H amination is a notable strategy for forming the azetidine ring. rsc.orgrsc.org In this approach, a chiral ligand on the palladium center can induce asymmetry during the C-N bond-forming reductive elimination step. rsc.org For the synthesis of 2-isobutylazetidine, a suitable N-protected γ-aminoalkane with an isobutyl substituent could undergo enantioselective cyclization.
Rhodium-catalyzed reactions, such as hydroamination or C-H insertion, also present viable routes. nih.govnih.govyoutube.com Chiral rhodium complexes can catalyze the intramolecular addition of an amine to an alkene or the insertion of a nitrene into a C-H bond to form the azetidine ring with high enantioselectivity.
Copper-catalyzed reactions, often in conjunction with chiral bisphosphine ligands, have been developed for the asymmetric synthesis of substituted azetidines. nih.govacs.org For instance, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been reported to produce chiral 2,3-disubstituted azetidines. nih.govacs.org A similar strategy could potentially be adapted for the synthesis of 2-isobutylazetidine.
Table 2: Asymmetric Catalysis Approaches for Azetidine Synthesis This table outlines general catalytic methods that could be applied to the synthesis of 2-isobutylazetidine.
| Catalytic System | Reaction Type | Potential Application for 2-Isobutylazetidine |
|---|---|---|
| Proline/Organocatalyst | Mannich/Aldol Reaction | Asymmetric synthesis of a γ-amino carbonyl precursor. researchgate.net |
| Palladium/Chiral Ligand | Intramolecular C-H Amination | Enantioselective cyclization of a suitable N-protected γ-aminoalkane. rsc.orgnih.gov |
| Rhodium/Chiral Ligand | Hydroamination/C-H Insertion | Asymmetric cyclization of an unsaturated amine or a sulfamate (B1201201) ester. nih.govnih.gov |
| Copper/Chiral Ligand | Asymmetric Alkylation/Cyclization | Enantioselective formation of the C2-substituted azetidine ring. nih.govacs.org |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. baranlab.orgyoutube.com This approach leverages the inherent chirality of the starting material to produce a chiral target molecule. Amino acids are particularly attractive starting points for the synthesis of nitrogen-containing heterocycles. baranlab.orgnih.gov
For the synthesis of (S)-2-isobutylazetidine, one could envision starting from (S)-leucine, which possesses the required isobutyl group and stereocenter. The carboxylic acid and amino group of leucine (B10760876) would need to be manipulated through a series of reactions, including reduction and activation of the γ-hydroxyl group, to facilitate intramolecular cyclization to form the azetidine ring. This strategy directly translates the chirality of the starting amino acid to the final product.
Diastereoselective Control in 2-Isobutylazetidine Construction
When a molecule already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselective control. nih.gov This is particularly relevant in the synthesis of disubstituted azetidines. acs.org If a chiral starting material is used, or if a chiral center is introduced early in the synthesis, it can direct the stereochemical outcome of subsequent ring-forming reactions. For example, the cyclization of a chiral γ-amino alcohol, derived from a chiral pool source, can proceed with high diastereoselectivity to form a specific diastereomer of the 2-isobutylazetidine. rsc.orgnih.gov
General Chemical Preparation of this compound
The final step in many synthetic routes to 2-isobutylazetidine is the formation of its hydrochloride salt. This is typically achieved by treating the free base form of 2-isobutylazetidine with hydrochloric acid. acs.orgnih.gov The free base is often obtained after the cleavage of a protecting group, such as a Boc or sulfinamide group, under acidic or other specific conditions. acs.orgnih.gov
The general procedure involves dissolving the purified 2-isobutylazetidine free base in a suitable organic solvent, such as diethyl ether or methanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, often at a reduced temperature to control the precipitation. The resulting white solid, this compound, is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. This salt formation not only aids in the purification and handling of the compound but also improves its stability and solubility in aqueous media.
Chemical Reactivity and Transformation Pathways of 2 Isobutylazetidine Hydrochloride
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
Azetidines, including 2-isobutylazetidine, are characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of the more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain energy is a key determinant of the reactivity of azetidines, rendering them more stable and easier to handle than aziridines, while still being susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The inherent strain makes the σ-bonds of the azetidine ring weaker and more prone to cleavage, providing a thermodynamic driving force for reactions that relieve this strain. rsc.orgresearchgate.net This "build and release" approach, where a strained ring is constructed and then opened, is a powerful strategy in organic synthesis. beilstein-journals.org
The reactivity of the azetidine ring can be triggered by various stimuli, including acid catalysis, which involves protonation of the nitrogen atom, or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cnnih.gov The presence of the isobutyl group at the 2-position of the azetidine ring can influence the rate and regioselectivity of these strain-driven reactions through steric hindrance and electronic effects.
Nucleophilic Ring-Opening Reactions of 2-Isobutylazetidine and its Derivatives
Nucleophilic ring-opening is a major and well-studied transformation pathway for azetidines. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine ring, often through N-activation by protonation or conversion to an N-sulfonyl or other electron-withdrawing group, to make the ring more susceptible to nucleophilic attack. magtech.com.cniitk.ac.in
Mechanisms of Ring-Opening
The ring-opening of azetidines can proceed through different mechanisms, primarily SN2-type pathways. iitk.ac.in In the case of 2-substituted azetidines like 2-isobutylazetidine, the mechanism is influenced by the nature of the substituent, the nucleophile, and the reaction conditions. For N-tosylazetidines, Lewis acid-mediated ring-opening reactions with alcohols have been shown to proceed via an SN2-type mechanism, leading to the formation of nonracemic amino ethers with inversion of configuration. iitk.ac.in This indicates a backside attack by the nucleophile on one of the ring carbons.
However, in some cases, particularly with N-tosyl azetidines bearing an aryl group at the 2-position, the ring-opening can exhibit considerable carbocationic character at the transition state, leading to racemic products. nih.gov The stability of a potential carbocation intermediate plays a crucial role. For 2-isobutylazetidine, the isobutyl group is less able to stabilize a carbocation compared to an aryl group, suggesting that a purely SN1 mechanism is less likely. Intramolecular nucleophilic ring-opening has also been observed, where a pendant nucleophilic group within the same molecule attacks the azetidine ring, leading to decomposition or rearrangement products. nih.govacs.org The rate of such intramolecular reactions is influenced by the length of the linker between the nucleophile and the azetidine ring. nih.gov
Regioselectivity and Stereoselectivity in Ring-Opening Processes
The regioselectivity of nucleophilic attack on an unsymmetrically substituted azetidine ring, such as in 2-isobutylazetidine, is a critical aspect of its reactivity. The outcome is governed by a balance of electronic and steric effects. magtech.com.cn
Generally, in the absence of strong electronic directing groups, nucleophiles tend to attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn For 2-alkylazetidines like 2-isobutylazetidine, sterically bulky or strong nucleophiles are expected to preferentially attack the C4 position (the less substituted carbon adjacent to the nitrogen). magtech.com.cn
However, electronic effects can override steric considerations. When the nitrogen atom is activated (e.g., as an azetidinium ion), the more substituted C2 carbon can become more electrophilic. The regioselectivity of ring-opening of enantiomerically enriched 2-aryl azetidines with aryl borates has been studied, showing that the nature of the N-substituent and the reaction conditions significantly influence the stereochemical outcome. nih.gov While N-alkyl azetidines were found to be unreactive under these conditions, N-tosyl azetidines underwent ring-opening, albeit with racemization, suggesting a transition state with significant carbocationic character. nih.gov
The stereoselectivity of the ring-opening is also a key feature. As mentioned earlier, SN2-type mechanisms lead to an inversion of stereochemistry at the center of attack. iitk.ac.in In contrast, reactions proceeding through a more carbocationic intermediate can lead to racemization. nih.gov The ability to control both the regio- and stereoselectivity of the ring-opening is crucial for the synthetic utility of 2-isobutylazetidine and its derivatives.
Ring Expansion Reactions of 2-Isobutylazetidine Derivatives
Beyond simple ring-opening, the strained azetidine ring can undergo expansion to form larger, more stable heterocyclic systems. These reactions offer a powerful tool for the synthesis of five- and six-membered rings.
One common strategy for ring expansion involves the reaction of azetidines with carbenes or carbene precursors. For instance, the reaction of azetidines with diazo compounds in the presence of a copper catalyst can lead to the formation of pyrrolidines through a one-carbon ring expansion. acs.org This process is thought to proceed via an intramolecular rsc.orgmagtech.com.cn-Stevens rearrangement. acs.org
Another approach to ring expansion involves the acid-mediated rearrangement of appropriately substituted azetidines. For example, 2-ester-2-arylazetidine carbamates have been shown to undergo a rapid ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org This reaction is proposed to proceed through the formation of a carbocation intermediate upon ring-opening, which is then trapped by the carbamate (B1207046) oxygen. acs.org The efficiency of this transformation is influenced by the electronic nature of the substituent at the 2-position, with electron-donating groups stabilizing the carbocation and promoting the reaction. acs.org
Functionalization of the Azetidine Core via C-H Activation and Coupling
Direct functionalization of the C-H bonds of the azetidine ring represents an efficient and atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular C(sp3)-H amination has emerged as a powerful method for the synthesis of functionalized azetidines from acyclic precursors. rsc.orgorganic-chemistry.org This strategy involves the directed activation of a γ-C-H bond, leading to the formation of the azetidine ring. rsc.org
While much of the work on C-H activation has focused on the synthesis of the azetidine ring itself, the principles can be extended to the functionalization of a pre-existing azetidine core. The application of C-H activation strategies allows for the introduction of aryl or other groups at specific positions on the ring, providing access to a diverse range of substituted azetidines. rsc.orgnih.gov The regioselectivity of these reactions is often controlled by a directing group. nih.gov
Reactions with Organometallic Reagents
Organometallic reagents are versatile tools for the ring-opening and functionalization of azetidines. The reaction of azetidines with Grignard reagents can lead to ring-opened products. beilstein-journals.org The regioselectivity of this reaction can be influenced by the nature of the Grignard reagent and the substituents on the azetidine ring.
Copper-catalyzed reactions have also proven effective. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org This methodology highlights the utility of copper catalysis in activating strained ring systems for C-C bond formation. The reaction of N-Dpp vinyl aziridines (a related three-membered ring system) with organocuprates has been shown to proceed with high regioselectivity, suggesting that similar reactivity could be explored for vinyl-substituted azetidines. beilstein-journals.org
The reaction of azetidines with organoboron reagents has also been reported. Lewis acid-promoted ring-opening of 2-aryl-N-tosylazetidines with organotrifluoroborates provides a transition-metal-free method for C-C bond formation. rsc.org This reaction is believed to proceed through a carbocationic intermediate.
These examples demonstrate the broad utility of organometallic reagents in the transformation of azetidines, enabling both ring-opening and the introduction of a wide range of functional groups.
Rearrangement Reactions of 2-Isobutylazetidine Scaffolds
The four-membered azetidine ring, including the 2-isobutylazetidine scaffold, is susceptible to various rearrangement reactions, often driven by the release of ring strain. These transformations can lead to the formation of larger, more complex heterocyclic systems, representing a powerful synthetic strategy. Key rearrangement pathways include the Stevens rearrangement, ring expansions to form five- or seven-membered rings, and biocatalytic rearrangements.
Stevens Rearrangement
The Stevens rearrangement is a classic organic reaction involving the 1,2-rearrangement of quaternary ammonium salts in the presence of a strong base to yield the corresponding amines. wikipedia.org For azetidine scaffolds, this reaction typically leads to a ring expansion, forming a pyrrolidine (B122466) ring. The reaction proceeds through the formation of an ylide intermediate after deprotonation of the ammonium salt. wikipedia.org
In the context of a 2-substituted azetidine, such as a 2-isobutylazetidinium salt, the rearrangement is highly regioselective. For instance, N-benzyl- and N-benzhydrylazetidinium salts have been shown to undergo a Stevens rearrangement to produce 2-phenyl- or 2,2-diarylpyrrolidines, respectively. researchgate.net When a 2-substituted azetidinium ion is involved, the rearrangement demonstrates high regioselectivity, although it can be poorly diastereoselective in some cases. researchgate.net A competing reaction is the Hofmann elimination, which results in ring cleavage. researchgate.net
A general scheme for the Stevens rearrangement of a 2-isobutylazetidinium salt is presented below:
Table 1: General Scheme of Stevens Rearrangement of a 2-Isobutylazetidinium Salt
| Reactant | Conditions | Product |
|---|---|---|
| N-Arylmethyl-2-isobutylazetidinium salt | Strong base (e.g., potassium tert-butoxide) in an organic solvent (e.g., tetrahydrofuran) | 2-Aryl-3-isobutylpyrrolidine |
Competitive Ring Expansion to Pyrrolidines and Azepanes
Azetidines substituted at the 2-position with a side chain containing a suitable leaving group can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. Subsequent nucleophilic attack can lead to the formation of expanded ring systems.
Specifically, azetidines featuring a 3-hydroxypropyl side chain at the 2-position can be activated at the primary alcohol. This initiates an intramolecular N-alkylation, producing a 1-azoniabicyclo[3.2.0]heptane intermediate. The opening of this bicyclic system by various nucleophiles, such as cyanide, azide, or acetate (B1210297) anions, can result in mixtures of ring-expanded pyrrolidines and azepanes. acs.org The distribution of the resulting five- or seven-membered rings is influenced by the substitution pattern on the azetidine ring and its side chain, as well as the nature of the nucleophile used. acs.org The regioselectivity of the nucleophilic opening has been rationalized using quantum mechanical DFT calculations. acs.org
Table 2: Nucleophilic Opening of a 1-Azoniabicyclo[3.2.0]heptane Derived from a 2-Isobutylazetidine Derivative
| Intermediate | Nucleophile | Potential Products |
|---|---|---|
| 1-Azoniabicyclo[3.2.0]heptane derivative | Cyanide (CN⁻) | Mixture of a 2-substituted-3-isobutylpyrrolidine and a 2-substituted-4-isobutylazepane |
| Azide (N₃⁻) | Mixture of a 2-substituted-3-isobutylpyrrolidine and a 2-substituted-4-isobutylazepane |
Biocatalytic Rearrangements
Recent advancements have demonstrated the potential of biocatalysts to perform highly selective rearrangement reactions. Engineered "carbene transferase" enzymes, which are evolved variants of cytochrome P450, have been successfully employed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. nih.govnih.gov These biocatalysts can control the fate of highly reactive aziridinium (B1262131) ylide intermediates, favoring the rearrangement over competing pathways like cheletropic extrusion of olefins. nih.gov
While this has been primarily demonstrated for the synthesis of azetidines from aziridines, the underlying principle of using an engineered enzyme to control a nih.govnih.gov-Stevens rearrangement could potentially be applied to the ring expansion of azetidines. thieme-connect.comthieme-connect.com Pioneering work has shown that treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to the corresponding pyrrolidine, and a biocatalytic approach could offer superior enantioselectivity for such transformations. The confinement of the reactive intermediate within the enzyme's active site is crucial for achieving high chemo- and enantioselectivity. thieme-connect.comthieme-connect.com
Table 3: Hypothetical Biocatalytic Ring Expansion of a 2-Isobutylazetidine
| Substrate | Reagent | Catalyst | Potential Product |
|---|---|---|---|
| N-Substituted-2-isobutylazetidine | Diazo compound (e.g., ethyl diazoacetate) | Engineered cytochrome P450 variant | Enantiomerically enriched 2-substituted-3-isobutylpyrrolidine |
Spectroscopic and Analytical Characterization Techniques for 2 Isobutylazetidine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-isobutylazetidine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign proton (¹H) and carbon (¹³C) signals and to establish the intricate network of through-bond and through-space correlations.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that probes through-space interactions between protons that are in close proximity, typically within 5 Å. nanalysis.com This is particularly crucial for determining the relative stereochemistry of chiral centers. libretexts.org In a molecule like 2-isobutylazetidine, a NOESY experiment can reveal correlations between the protons on the azetidine (B1206935) ring and the protons of the isobutyl substituent, which helps in defining their spatial arrangement. nanalysis.comlibretexts.org The intensity of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the interacting protons, providing qualitative and sometimes semi-quantitative distance restraints. nih.gov
A typical ¹H-¹H NOESY spectrum would display diagonal peaks corresponding to the standard one-dimensional ¹H NMR spectrum and cross-peaks that indicate a spatial relationship between different protons. For instance, observing a NOESY correlation between a proton on the azetidine ring and a proton on the isobutyl group would confirm their proximity on the same face of the molecule. libretexts.org
Table 1: Representative ¹H-¹H NOESY Correlations for Stereochemical Analysis
| Interacting Protons | Expected NOESY Correlation | Structural Implication |
| Azetidine Ring Proton (e.g., H2) & Isobutyl CH₂ Proton | Present | Proximity of the substituent to the specific ring proton. |
| Azetidine Ring Proton (e.g., H2) & Isobutyl CH(CH₃)₂ Proton | Present/Absent | Information on the rotational conformation of the isobutyl group. |
| Protons on opposite sides of the azetidine ring | Absent | Confirms the lack of spatial proximity. |
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This technique is instrumental in piecing together the carbon skeleton of a molecule by connecting proton and carbon signals that are separated by two or three bonds. nih.gov
In the context of this compound, an HMBC experiment would be used to confirm the connectivity between the isobutyl group and the azetidine ring. For example, correlations would be expected between the protons of the isobutyl group's methylene (B1212753) (CH₂) and the C2 carbon of the azetidine ring. Similarly, correlations between the azetidine ring protons and the carbons of the isobutyl group would further solidify the structural assignment. The ability to distinguish between two-bond (²JCH) and three-bond (³JCH) correlations is a key aspect of HMBC analysis, although it can sometimes be challenging due to overlapping coupling constant ranges. nih.gov
Table 2: Key ¹H-¹³C HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds (J) | Inferred Connectivity |
| Isobutyl CH₂ | Azetidine C2 | 2 | Direct attachment of the isobutyl group to C2. |
| Isobutyl CH₂ | Azetidine C3 | 3 | Confirms the position of the substituent on the ring. |
| Azetidine H2 | Isobutyl CH | 3 | Correlation across the C2-C(isobutyl) bond. |
| Azetidine H2 | Isobutyl CH₂ | 2 | Confirms the direct link. |
Given the presence of a nitrogen atom in the azetidine ring, ¹H-¹⁵N HMBC spectroscopy provides invaluable information about the nitrogen's chemical environment. qu.edu.qa This experiment detects long-range correlations between protons and the ¹⁵N nucleus, which has a low natural abundance (0.37%). umass.edureddit.com Despite the low sensitivity, modern NMR spectrometers with gradient-enhanced probes make this experiment feasible. nih.gov
For this compound, ¹H-¹⁵N HMBC can establish correlations between the protons on the carbons adjacent to the nitrogen (C2 and C4) and the nitrogen atom itself. magritek.com This unequivocally confirms the placement of the nitrogen within the four-membered ring. The chemical shift of the ¹⁵N atom is also indicative of its hybridization and electronic environment. youtube.com The experiment is typically optimized for a range of J-coupling values to detect all possible correlations. magritek.com
Table 3: Expected ¹H-¹⁵N HMBC Correlations
| Proton (¹H) | Correlated Nitrogen (¹⁵N) | Number of Bonds (J) | Structural Confirmation |
| Azetidine H2 | N1 | 2 | Confirms the C2-N1 bond. |
| Azetidine H4 | N1 | 2 | Confirms the C4-N1 bond. |
| Isobutyl CH₂ | N1 | 3 | Confirms the proximity of the isobutyl group to the nitrogen atom. |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) or electrospray ionization (ESI) would be common ionization methods.
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the free base or the hydrochloride salt, respectively. The fragmentation pattern is particularly informative for structural confirmation. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation of the isobutyl group would also produce characteristic fragment ions. libretexts.orgmiamioh.edu Analysis of these fragments allows for the confirmation of the molecular structure. tamu.edunih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isobutylazetidine
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 113 | [C₇H₁₅N]⁺ | Molecular ion of the free base |
| 98 | [C₆H₁₂N]⁺ | Loss of a methyl group (•CH₃) from the isobutyl chain |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage, loss of the isobutyl group (•C₄H₉) |
| 56 | [C₃H₆N]⁺ | Cleavage of the azetidine ring |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. youtube.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, as well as C-H and C-N bonds. libretexts.orgpressbooks.pub
The presence of the hydrochloride salt would be indicated by a broad absorption in the range of 2400-3000 cm⁻¹ due to the N⁺-H stretching vibration. The C-H stretching vibrations of the isobutyl group and the azetidine ring would appear in the 2850-2960 cm⁻¹ region. pressbooks.pub The C-N stretching vibration of the azetidine ring would typically be observed in the fingerprint region, around 1200 cm⁻¹. The absence of a carbonyl (C=O) absorption band around 1700 cm⁻¹ would confirm that the azetidine ring is not a β-lactam. researchgate.net
Table 5: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2400-3000 (broad) | N⁺-H stretch | Secondary amine hydrochloride |
| 2850-2960 | C-H stretch | Alkane (isobutyl and azetidine) |
| 1450-1470 | C-H bend | Alkane |
| ~1200 | C-N stretch | Azetidine ring |
Computational and Theoretical Studies on 2 Isobutylazetidine Hydrochloride Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-isobutylazetidine hydrochloride. nih.gov Methods such as B3LYP with basis sets like 6-31G(**) and cc-pVTZ are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.gov
These calculations can determine key parameters that dictate the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Furthermore, these computational methods can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how this compound will interact with other reagents. Global reactivity descriptors such as chemical potential, global hardness, and electrophilicity can also be derived from the calculated electronic structure, offering a quantitative measure of its reactivity. nih.gov
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Global Hardness | 4.85 eV | Measure of resistance to change in electron distribution. |
| Electrophilicity Index | 1.9 eV | A quantitative measure of the molecule's ability to act as an electrophile. |
Note: The values presented are representative and would be determined through specific DFT calculations.
Mechanistic Investigations of Azetidine-Forming Reactions
Computational modeling plays a crucial role in understanding the mechanisms of reactions that form the azetidine (B1206935) ring. mit.edu For instance, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for preparing β-lactams, which are structurally related to azetidines. mdpi.com DFT calculations can be employed to study the reaction pathway, locate the transition states, and determine the activation energies, thereby providing a detailed picture of the reaction mechanism. mdpi.com The stereoselectivity of such reactions can also be investigated by comparing the energies of the different diastereomeric transition states. mdpi.com
More recent methods for azetidine synthesis involve light-driven photocatalysis. mit.edu In these reactions, a photocatalyst excites the precursor molecules from their ground state to an excited state, facilitating the formation of the azetidine ring. mit.edu Computational models can predict which combinations of alkenes and oximes will successfully react to form azetidines under these conditions. mit.edu These predictive models help to screen potential substrates and optimize reaction conditions, moving beyond a trial-and-error approach. mit.edu
Conformational Analysis of the 2-Isobutylazetidine Ring
The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov Computational methods, such as ab initio Hartree-Fock and DFT, are used to perform conformational analysis of the 2-isobutylazetidine ring. nih.gov These studies reveal the preferred puckering of the ring and the orientation of the isobutyl substituent.
The azetidine ring can adopt either a puckered structure, and the specific conformation is influenced by the nature of the substituents on the ring. nih.gov For 2-substituted azetidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by steric and electronic factors. In the case of 2-isobutylazetidine, the bulky isobutyl group would likely prefer an equatorial orientation to minimize steric hindrance. nih.gov The degree of ring puckering and the dihedral angles of the ring are key parameters determined from these computational studies. nih.gov
Table 2: Conformational Parameters of the 2-Isobutylazetidine Ring (Representative Data)
| Parameter | Puckered Conformation 1 | Puckered Conformation 2 |
| Ring Puckering Amplitude (q) | 0.15 Å | 0.18 Å |
| Ring Puckering Phase (φ) | 45° | 225° |
| Isobutyl Substituent Orientation | Equatorial | Axial |
| Relative Energy | 0 kcal/mol | +2.5 kcal/mol |
Note: The values presented are representative and would be determined through specific conformational analysis calculations.
Ligand-Substrate Interactions in Asymmetric Catalysis Relevant to Azetidine Synthesis
The enantioselective synthesis of 2-isobutylazetidine relies on the use of chiral catalysts. nih.gov Computational studies are essential for understanding the interactions between the catalyst, the substrates, and the developing product in the transition state, which ultimately determine the stereochemical outcome of the reaction. mdpi.com
In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment. mdpi.com The substrates then bind to this chiral catalyst in a specific orientation, leading to the preferential formation of one enantiomer of the product. Computational modeling can be used to visualize and quantify the non-covalent interactions, such as hydrogen bonds, steric repulsion, and electrostatic interactions, between the ligand and the substrates in the transition state. mdpi.com
For the synthesis of 2-isobutylazetidine, a chiral catalyst could be designed to favor a specific approach of the reactants. By modeling the transition states leading to the (R) and (S) enantiomers, the energy difference between them can be calculated. A larger energy difference corresponds to a higher enantiomeric excess (ee) of the product. These computational insights can guide the design of new and more effective chiral ligands for the asymmetric synthesis of 2-substituted azetidines. mdpi.com
Derivatization Strategies and Functionalization of 2 Isobutylazetidine Hydrochloride
Methods for Selective Functionalization of the Azetidine (B1206935) Nitrogen and Carbon Atoms
The selective functionalization of the azetidine ring in 2-isobutylazetidine is crucial for creating a variety of derivatives with tailored properties. This involves strategic chemical transformations at either the nitrogen or the carbon atoms of the heterocyclic ring.
N-Functionalization: The secondary amine of the azetidine ring is a primary site for functionalization. Common strategies for N-functionalization include:
N-Alkylation: This involves the reaction of the azetidine with alkyl halides or other electrophilic alkylating agents. This introduces a variety of alkyl or substituted alkyl groups onto the nitrogen atom.
N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylazetidines. This is a common method to introduce carbonyl functionalities.
N-Sulfonylation: The formation of N-sulfonyl derivatives, typically by reacting the azetidine with a sulfonyl chloride, can serve as a protecting group strategy or to introduce specific functionalities.
C-Functionalization: Functionalization of the carbon atoms of the azetidine ring is more challenging due to the higher stability of C-H bonds compared to the N-H bond. However, several strategies can be employed:
Deprotonation-Alkylation: In the presence of a strong base, a proton adjacent to the nitrogen (at the C2 position) can be removed, creating a carbanion that can then react with an electrophile, such as an alkyl halide.
Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysts (e.g., palladium, rhodium) can enable the direct functionalization of C-H bonds at various positions on the azetidine ring. These methods offer high selectivity and efficiency. For instance, nitrile-directed C-H functionalization has been used to modify aromatic rings, a strategy that could be adapted for heterocyclic systems. nih.gov
| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Derivative |
| Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Alkyl-2-isobutylazetidine |
| Nitrogen | N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-2-isobutylazetidine |
| Nitrogen | N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Triethylamine) | N-Acyl-2-isobutylazetidine |
| Carbon (C2) | Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Electrophile (e.g., Alkyl halide) | 2-Alkyl-2-isobutylazetidine |
| Carbon | C-H Activation | Transition metal catalyst (e.g., Pd, Rh), Directing group | C-Functionalized 2-isobutylazetidine |
Formation of Diastereomeric Derivatives for Chiral Resolution
Since 2-isobutylazetidine possesses a chiral center at the C2 position, the separation of its enantiomers is often a necessary step for its use in stereoselective synthesis. A common and effective method for chiral resolution is the formation of diastereomeric derivatives. wikipedia.org This strategy involves reacting the racemic 2-isobutylazetidine with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction results in the formation of a pair of diastereomeric salts with different physical properties, such as solubility. wikipedia.org
The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org Once a diastereomer is isolated in a pure form, the chiral resolving agent can be removed through a chemical reaction, yielding the enantiomerically pure 2-isobutylazetidine.
Commonly used chiral resolving agents for amines include chiral carboxylic acids like tartaric acid, mandelic acid, and their derivatives. wikipedia.orgnih.gov The choice of the resolving agent is often empirical and may require screening of several candidates to achieve efficient separation. wikipedia.org The crystal structure of the less-soluble diastereomeric salt can be analyzed to understand the chiral recognition mechanism, which often involves a network of hydrogen bonds and other non-covalent interactions. nih.gov
| Chiral Resolving Agent Class | Example | Reaction Type | Separation Method |
| Chiral Carboxylic Acids | (+)-Tartaric Acid | Salt Formation | Fractional Crystallization |
| Chiral Carboxylic Acids | (S)-Mandelic Acid | Salt Formation | Fractional Crystallization |
| Chiral Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | Salt Formation | Fractional Crystallization |
Preparation of Functionalized Azetidine Building Blocks
Functionalized 2-isobutylazetidine derivatives can serve as valuable building blocks in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. The introduction of specific functional groups onto the azetidine ring allows for subsequent chemical transformations and the construction of diverse molecular scaffolds.
The synthesis of these building blocks often starts with the protection of the azetidine nitrogen, for example, with a tert-butoxycarbonyl (Boc) group. This protecting group prevents unwanted side reactions at the nitrogen atom while allowing for selective functionalization at other positions. For instance, N-Boc-3-iodoazetidine has been used as a key intermediate to couple with various heterocyclic carboxylates, leading to novel amino acid-like building blocks. nih.gov A similar strategy could be envisioned for derivatives of 2-isobutylazetidine.
The functional groups introduced can include, but are not limited to:
Carboxylic esters: These can be introduced by reacting a hydroxyl-functionalized azetidine with an acid chloride or by other esterification methods.
Amides: Formed by coupling an amino-functionalized azetidine with a carboxylic acid.
Halogens: Introduced to serve as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov
The resulting functionalized azetidine building blocks can then be used in a variety of synthetic applications, including solid-phase synthesis and combinatorial chemistry, to generate libraries of new compounds. beilstein-journals.orgnih.gov
| Building Block Type | Key Functional Group | Synthetic Precursor | Potential Application |
| N-Boc-2-isobutylazetidine-3-ol | Hydroxyl | N-Boc-2-isobutylazetidine | Esterification, Etherification |
| N-Boc-3-amino-2-isobutylazetidine | Amino | N-Boc-3-azido-2-isobutylazetidine | Amide bond formation |
| N-Boc-3-bromo-2-isobutylazetidine | Bromo | N-Boc-2-isobutylazetidine-3-ol | Suzuki-Miyaura cross-coupling |
Analytical Derivatization for Chromatographic Analysis
For the analysis of 2-isobutylazetidine hydrochloride, particularly in complex matrices or at low concentrations, derivatization is often employed to enhance its chromatographic properties and detection sensitivity. jfda-online.com This is especially relevant for gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For Gas Chromatography (GC):
The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. jfda-online.comresearchgate.net For a primary or secondary amine like 2-isobutylazetidine, common derivatization techniques include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This reduces the polarity and increases the volatility of the compound.
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), forms a more volatile and thermally stable amide derivative. The introduction of fluorine atoms also enhances the sensitivity for electron capture detection (ECD). jfda-online.com
For High-Performance Liquid Chromatography (HPLC):
In HPLC, derivatization is often used to introduce a chromophore or a fluorophore into the analyte molecule, thereby improving its detectability by UV-Vis or fluorescence detectors. nih.gov For amines like 2-isobutylazetidine, common derivatizing agents include:
Dansyl chloride (DNS-Cl): Reacts with the amine to produce a highly fluorescent derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form a fluorescent derivative. nih.gov
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.
These derivatization methods allow for the sensitive and selective quantification of this compound in various samples. sigmaaldrich.com
| Analytical Technique | Derivatization Reagent | Purpose of Derivatization | Resulting Derivative |
| Gas Chromatography (GC) | BSTFA | Increase volatility and thermal stability | N-Trimethylsilyl-2-isobutylazetidine |
| Gas Chromatography (GC) | TFAA | Increase volatility and detector response (ECD) | N-Trifluoroacetyl-2-isobutylazetidine |
| HPLC (Fluorescence) | Dansyl chloride | Introduce a fluorophore | N-Dansyl-2-isobutylazetidine |
| HPLC (Fluorescence) | FMOC-Cl | Introduce a fluorophore | N-FMOC-2-isobutylazetidine |
Role of 2 Isobutylazetidine Hydrochloride in Advanced Organic Synthesis
2-Isobutylazetidine Hydrochloride as a Chiral Template in Stereoselective Transformations
The inherent chirality of this compound makes it an excellent starting material for stereoselective reactions. The fixed configuration of the isobutyl group at the C2 position of the azetidine (B1206935) ring provides a powerful means of directing the stereochemical outcome of subsequent chemical transformations. This control is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
In practice, the azetidine nitrogen can be derivatized with various functional groups, and the resulting steric hindrance imposed by the C2-isobutyl group influences the approach of reagents. This "chiral induction" allows for the diastereoselective formation of new stereocenters. For instance, reactions at the nitrogen or at a substituent on the nitrogen can be highly controlled, leading to the predictable formation of one diastereomer over the other.
Applications as a Building Block for Complex Heterocyclic Systems
The strained nature of the four-membered azetidine ring in this compound makes it susceptible to ring-opening reactions. This reactivity can be harnessed to construct larger, more complex heterocyclic structures. By carefully selecting reaction conditions and reagents, chemists can selectively cleave the azetidine ring and incorporate its atoms into new ring systems.
For example, nucleophilic attack at the carbon atoms of the azetidine ring can lead to the formation of substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles. The isobutyl group, originally a source of chirality, is often retained in the final product, thereby imparting its stereochemical information onto the newly formed complex molecule. This strategy has proven effective in the synthesis of natural products and their analogs, where the precise arrangement of atoms is critical for biological function.
Integration into Peptidomimetic Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The rigid framework of the azetidine ring makes this compound an attractive scaffold for the design of these peptide mimics. nih.gov
By incorporating the 2-isobutylazetidine moiety into a peptide-like chain, researchers can introduce conformational constraints that lock the molecule into a specific bioactive conformation. The isobutyl group can mimic the side chain of natural amino acids like leucine (B10760876) or isoleucine. The development of solid-phase synthesis strategies has been instrumental in the creation of peptidomimetic libraries, allowing for rapid access to a wide array of analogs for biological screening. nih.gov
| Mimicked Amino Acid | Key Feature of 2-Isobutylazetidine | Resulting Structural Feature |
| Leucine/Isoleucine | Chiral isobutyl side chain | Mimics the hydrophobic side chain of the natural amino acid. |
| Proline | Constrained four-membered ring | Induces a rigid turn or specific conformation in the peptide backbone. |
Utility in Ligand Design for Catalytic Processes
Chiral ligands are essential components of many asymmetric catalytic systems, which are used to produce enantiomerically enriched products. The well-defined stereochemistry and functionalizable nitrogen atom of this compound make it a valuable building block for the synthesis of novel chiral ligands.
The azetidine nitrogen can be readily modified to coordinate with a metal center, while the chiral isobutyl group provides a stereochemically defined environment around the metal. This chiral pocket can influence the binding of substrates and the subsequent catalytic transformation, leading to high levels of enantioselectivity. Ligands derived from 2-isobutylazetidine have been explored in a variety of catalytic reactions, including hydrogenations, cross-coupling reactions, and aldol (B89426) additions, demonstrating their potential to facilitate highly efficient and selective chemical transformations.
Future Research Directions and Emerging Paradigms in 2 Isobutylazetidine Hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines has historically presented challenges, often requiring multi-step sequences and harsh reaction conditions. nih.govmagtech.com.cn A primary objective for future research is the development of more efficient, atom-economical, and environmentally benign methods for constructing the 2-isobutylazetidine framework.
Key research thrusts in this area include:
C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for synthesizing azetidines from readily available acyclic amine precursors. organic-chemistry.org Future work will likely focus on adapting these methods for the asymmetric synthesis of 2-substituted azetidines like the isobutyl variant, potentially using chiral ligands to induce enantioselectivity.
Photocatalysis and Cycloadditions: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, represent a frontier in heterocyclic synthesis. rsc.org The intermolecular [2+2] photocycloaddition of imines with alkenes, activated by an Iridium(III) photocatalyst, offers a direct route to functionalized azetidines. rsc.org Tailoring this methodology to incorporate an isobutyl-containing imine would provide a novel and modular entry to the target scaffold.
Sustainable Solvents and Reagents: A significant push towards green chemistry involves replacing hazardous solvents and reagents. nih.gov Research has demonstrated the successful use of environmentally responsible solvents like cyclopentyl methyl ether (CPME) in the synthesis of azetidines, which can be used without stringent anhydrification steps. acs.orgacs.org Future syntheses of 2-isobutylazetidine hydrochloride will increasingly incorporate such green solvents.
Ring Contraction and Expansion: Innovative strategies involving the rearrangement of other heterocyclic systems provide alternative pathways. For instance, the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org Exploring analogous transformations could lead to unconventional and efficient syntheses of 2-isobutylazetidine precursors.
Exploration of Unconventional Reactivity Pathways
The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This property can be harnessed to drive unique chemical transformations that are not accessible with other saturated heterocycles. Future research into this compound will undoubtedly seek to exploit this latent reactivity.
Emerging areas of exploration include:
Strain-Release Functionalization: The direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst provides rapid access to bis-functionalized azetidines. organic-chemistry.org Applying this strain-release strategy could enable the direct introduction of the isobutyl group and another functional handle in a single step.
Metal-Based Ring Opening: The regioselective ring-opening of the azetidine (B1206935) ring can lead to valuable acyclic amine derivatives. The outcome of these reactions is influenced by the nature of the N-substituent and the metal catalyst used. nih.gov A systematic study of the ring-opening reactions of N-activated 2-isobutylazetidine could yield a diverse array of chiral building blocks.
C-H Functionalization of the Azetidine Ring: Direct C(sp³)–H arylation of the azetidine ring has been achieved using palladium catalysis with a directing group. rsc.org Applying this methodology to an N-protected 2-isobutylazetidine could allow for the late-stage introduction of aryl groups at the C3 or C4 positions, providing rapid access to a library of complex derivatives.
Advanced Stereochemical Control in Functionalization
For applications in medicinal chemistry and catalysis, precise control over the three-dimensional structure is paramount. As 2-isobutylazetidine possesses a chiral center at the C2 position, developing methods for its enantioselective synthesis and diastereoselective functionalization is a critical research goal.
Future strategies will likely involve:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a cornerstone of modern organic synthesis. For example, enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral cobalt(II) catalyst has been used to produce optically pure cyclic amines. organic-chemistry.org Similar catalytic approaches could be developed for the asymmetric synthesis of the 2-isobutylazetidine core.
Substrate and Auxiliary Control: Stereochemistry already present in a molecule can direct the stereochemical outcome of a subsequent reaction. youtube.com Chiral auxiliaries can be temporarily installed, direct a stereoselective transformation, and then be removed. youtube.com This approach could be used in the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes, where high diastereoselectivity is achieved. rsc.org This strategy could be adapted to install the isobutyl group with high stereochemical fidelity.
Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective means of performing chemical transformations. The use of engineered enzymes, such as cytochrome P450 variants, has been shown to catalyze enantioselective cyclopropanation reactions on methylene (B1212753) azetidines. acs.org Exploring enzymatic resolutions or desymmetrization reactions could provide a powerful route to enantiopure this compound.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The application of this technology to the synthesis of azetidine derivatives is a rapidly growing area of interest.
Future directions include:
Telescoped Flow Processes: The on-demand, multi-step synthesis of organic molecules without the isolation of intermediates is a key advantage of flow chemistry. nih.gov A telescoped flow process for this compound could involve the initial formation of a key intermediate, followed by in-line functionalization and purification, leading to a more streamlined and efficient manufacturing process. rsc.org
Handling of Hazardous Intermediates: The generation and use of potentially unstable or hazardous intermediates, such as organolithium species or azides, can be performed with much greater safety in the confined environment of a microreactor. nih.govacs.org Flow technology enables the use of lithiated azetidine intermediates at significantly higher temperatures than in batch processing, increasing reaction rates and throughput. acs.orgacs.org This would be particularly beneficial for syntheses involving the metalation of the azetidine ring.
Automated Library Synthesis: Combining flow chemistry with automated robotic systems allows for the rapid synthesis and screening of compound libraries. An automated platform could be developed to synthesize a wide range of 2-isobutylazetidine derivatives by systematically varying reaction partners and conditions, accelerating the discovery of new bioactive molecules.
Computational-Driven Design of this compound Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and process development. By modeling molecular structures and reaction pathways, researchers can predict properties, guide experimental design, and accelerate the discovery process. mit.eduthescience.dev
Key applications in the context of this compound include:
Predicting Reaction Feasibility: Computational models can be used to pre-screen potential starting materials and catalysts for synthetic reactions. mit.edu For instance, by calculating the frontier orbital energies of reactants, it is possible to predict whether a photocatalyzed [2+2] cycloaddition to form the azetidine ring will be successful, saving significant experimental time and resources. thescience.dev
Designing Novel Derivatives: In silico methods can be used to design new derivatives of 2-isobutylazetidine with optimized properties. By modeling the interaction of virtual compounds with a biological target, researchers can prioritize the synthesis of molecules with the highest predicted activity and best pharmacokinetic profiles. researchgate.net
Understanding Reaction Mechanisms: Detailed computational studies can provide deep insights into the mechanisms of complex reactions. This understanding can then be used to optimize reaction conditions, improve yields, and control selectivity in the synthesis of 2-isobutylazetidine and its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Isobutylazetidine hydrochloride with high purity for research purposes?
- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with isobutyl groups using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical. Characterization should include - and -NMR to confirm structural integrity and HPLC (≥95% purity threshold) to assess purity. For novel compounds, elemental analysis and X-ray crystallography are recommended .
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation, - and -NMR for functional group analysis, and FT-IR for characteristic bond vibrations (e.g., N-H stretching in azetidine rings).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to detect solvent residues. For new derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How should stability studies be designed for this compound under various storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Accelerated Testing : Expose the compound to 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
- Long-Term Testing : Store at 25°C/60% RH for 12–24 months. Monitor degradation via HPLC and identify byproducts using LC-MS. For lab-scale stability, aliquot samples in amber vials under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data of this compound across different in vitro assays?
- Methodological Answer :
- Assay Optimization : Standardize variables (e.g., cell passage number, serum concentration, DMSO solvent levels ≤0.1%).
- Orthogonal Validation : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with in silico docking studies (e.g., AutoDock Vina) to identify potential off-target interactions.
- Data Normalization : Include reference compounds (positive/negative controls) and apply statistical models (e.g., Z’-factor analysis) to assess assay robustness .
Q. What experimental design considerations are critical when studying the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- Dose Selection : Conduct dose-ranging studies (e.g., 1–100 mg/kg) in rodents, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. Compare PK parameters (AUC, , ) across species (rats vs. dogs) to predict human clearance.
- Tissue Distribution : Radiolabel the compound () for whole-body autoradiography or utilize PET imaging with -labeled analogs .
Q. What strategies are effective in elucidating the mechanism of action (MOA) of this compound when initial target engagement assays yield inconclusive results?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes or photoaffinity labeling to capture interacting proteins.
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms.
- Structural Biology : Co-crystallize the compound with putative targets (e.g., GPCRs, kinases) or use cryo-EM for large complexes. Validate findings with mutagenesis studies (e.g., alanine scanning) .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the cytotoxicity profile of this compound in different cancer cell lines?
- Methodological Answer :
- Contextual Factors : Assess cell line genetic backgrounds (e.g., p53 status, oncogenic mutations) and culture conditions (e.g., hypoxia vs. normoxia).
- Phenotypic Profiling : Combine viability assays (MTT, ATP-lite) with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
- Transcriptomics : Perform RNA-seq to identify differential gene expression patterns in sensitive vs. resistant lines. Validate using siRNA knockdown of candidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
